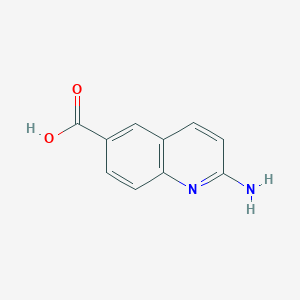

2-Aminoquinoline-6-carboxylic acid

Übersicht

Beschreibung

2-Aminoquinoline-6-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound’s structure consists of a quinoline ring system with an amino group at the 2-position and a carboxylic acid group at the 6-position, making it a versatile molecule for chemical modifications and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a β-ketoester in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents, such as ionic liquids or solid acids like montmorillonite K-10, can enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 2-position .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The medicinal potential of 2-aminoquinoline-6-carboxylic acid has been extensively studied, particularly for its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown efficacy against both Gram-positive and Gram-negative bacteria.

Antiviral Properties

The compound has been evaluated for its activity against viruses such as HIV-1, demonstrating promising results in inhibiting viral replication in vitro. Its derivatives have been modified to enhance antiviral potency.

Anticancer Effects

Quinoline derivatives, including this compound, have shown potential in inducing apoptosis in cancer cells. Certain derivatives have demonstrated cytotoxic effects comparable to standard chemotherapeutic agents.

Biochemical Research

This compound serves as a valuable tool in biochemical research due to its ability to interact with enzymes and receptors.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes, contributing to its potential as a therapeutic agent. Notably, it interacts with cyclooxygenases (COXs), influencing pathways related to inflammation and cancer progression.

Cell Signaling Modulation

This compound can modulate cell signaling pathways, potentially altering gene expression and cellular metabolism. Its influence on metabolic pathways makes it a candidate for further exploration in metabolic diseases.

Industrial Applications

In industrial settings, this compound has been explored as a corrosion inhibitor for metals, particularly in acidic environments.

Corrosion Inhibition

Studies have demonstrated that this compound effectively inhibits corrosion of mild steel in hydrochloric acid solutions. The mechanism involves adsorption onto the metal surface, forming a protective layer that reduces corrosion rates.

Table 2: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antiviral, anticancer agents | Significant activity against various pathogens |

| Biochemical Research | Enzyme inhibitors, cell signaling modulators | Influences metabolic pathways and gene expression |

| Industrial Applications | Corrosion inhibitors | Effective in reducing corrosion rates |

Case Study 1: Anticancer Activity

A study examined the cytotoxic effects of a series of derivatives of this compound on different cancer cell lines. Results indicated that certain modifications enhanced their potency, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Corrosion Inhibition

Research focusing on the corrosion inhibition efficiency of this compound revealed an impressive efficiency rate of up to 91.8% at optimal concentrations in hydrochloric acid solutions. This study highlighted the compound's potential as a sustainable alternative to traditional corrosion inhibitors.

Case Study 3: Antiviral Activity

Investigations into the antiviral properties of modified derivatives showed enhanced efficacy against HIV-1 compared to unmodified compounds. Structural modifications significantly influenced antiviral potency, suggesting pathways for drug development.

Wirkmechanismus

The mechanism of action of 2-aminoquinoline-6-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface through its amino and carboxylic acid groups, forming a protective layer that prevents further corrosion . In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Quinoline-6-carboxylic acid: Lacks the amino group at the 2-position, which may affect its reactivity and biological activity.

2-Aminoquinoline: Lacks the carboxylic acid group at the 6-position, which may influence its solubility and interaction with molecular targets.

Uniqueness: 2-Aminoquinoline-6-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

2-Aminoquinoline-6-carboxylic acid (AQC) is an organic compound belonging to the quinoline family, characterized by its unique structure that includes an amino group at the 2-position and a carboxylic acid group at the 6-position. This structural configuration imparts significant biological activity, making AQC a subject of interest in various fields, including medicinal chemistry, materials science, and corrosion inhibition.

Overview of Biological Activities

Research indicates that AQC exhibits a range of biological activities, including:

- Antimicrobial Properties : AQC has been shown to possess antimicrobial effects against various pathogens, making it a potential candidate for developing new antimicrobial agents.

- Corrosion Inhibition : The compound acts effectively as a corrosion inhibitor for mild steel in acidic environments, forming a protective layer on metal surfaces .

- Cellular Effects : AQC influences cellular processes such as enzyme activity and metabolic pathways, potentially modulating cell signaling and gene expression.

The biological activity of AQC can be attributed to several mechanisms:

- Enzyme Interaction : AQC can bind to specific enzymes, influencing their activity either by inhibition or activation. This interaction is crucial for its role in metabolic pathways and cellular function.

- Corrosion Mechanism : In the context of corrosion inhibition, AQC adsorbs onto metal surfaces, disrupting electrochemical processes that lead to corrosion. This adsorption is influenced by environmental factors such as acid concentration .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of AQC against various bacterial strains. The results indicated that AQC demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Corrosion Inhibition Studies

A comprehensive study investigated the effectiveness of AQC as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions. The findings revealed that AQC significantly reduced the corrosion rate, with an inhibition efficiency reaching up to 90% at optimal concentrations. The study employed electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to analyze the protective properties of AQC .

Comparative Analysis with Similar Compounds

To understand the uniqueness of AQC, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Aminoquinoline-2-carboxylic acid | Similar quinoline structure | Different position of amino and carboxyl groups |

| 4-Hydroxyquinoline-6-carboxylic acid | Hydroxyl group addition | Exhibits different reactivity due to hydroxyl presence |

| 8-Aminoquinoline-7-carboxylic acid | Substituted at a different position | Potentially different biological activity profile |

The presence of both amino and carboxylic acid groups in AQC contributes to its distinct chemical properties and reactivity compared to these similar compounds.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of AQC indicates good bioavailability due to its ability to penetrate cellular membranes effectively. However, dosage-dependent effects have been observed; lower doses enhance metabolic activity while higher doses may induce oxidative stress and cellular damage. Toxicological assessments are necessary to evaluate its safety profile for potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFNYRASTCKUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621577 | |

| Record name | 2-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736919-39-4 | |

| Record name | 2-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the novel synthesis method for 2-aminoquinoline-6-carboxylic acid benzyl ester?

A1: The newly developed three-step synthesis method outlined in the research [] offers a safer and more practical approach to producing this compound benzyl ester on a larger scale. This is particularly important because previous methods relying on gaseous ammonia, ammonium hydroxide, or ammonia solutions presented safety concerns due to their hazardous nature. The new method utilizes a triethylamine/ammonium chloride buffered system, enabling a milder and more controlled conversion of a quinoline N-oxide to the desired 2-aminoquinoline derivative. This advancement paves the way for more efficient and scalable production of this valuable compound for various applications.

Q2: Does this compound show promise as a corrosion inhibitor?

A2: While the provided abstract [] doesn't offer specific results, it highlights the investigation into the corrosion inhibition potential of this compound on mild steel in hydrochloric acid. This suggests ongoing research into its potential application in mitigating corrosion, a significant concern in various industries. Further investigation is needed to determine its effectiveness, optimal conditions for use, and potential advantages over existing corrosion inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.